![molecular formula C¹³CH₃IO₂ B1156446 Iodoacetic Acid 2-13C](/img/new.no-structure.jpg)
Iodoacetic Acid 2-13C
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Description
Iodoacetic Acid 2-13C, also known as this compound, is a useful research compound. Its molecular formula is C¹³CH₃IO₂ and its molecular weight is 186.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Proteomics and Mass Spectrometry
Iodoacetic Acid 2-13C is primarily used as a labeling reagent in mass spectrometry-based proteomic experiments. It specifically alkylates proteins or peptides by capping exposed sulfhydryl groups, which prevents the reformation of disulfide bonds during sample preparation. This modification enhances the accuracy of protein identification and quantification in complex biological samples.
Case Study: Protein Modification
In a study utilizing this compound, researchers demonstrated its effectiveness in analyzing protein conformational changes. By labeling proteins with this compound, they were able to track modifications that occurred during enzymatic reactions, providing insights into enzyme mechanisms and substrate interactions .
Metabolic Studies
This compound has been employed in metabolic flux analysis, allowing researchers to trace carbon flow through metabolic pathways. This application is crucial for understanding cellular metabolism under various physiological and pathological conditions.
Case Study: Metabolic Flux Analysis
A notable study investigated the role of this compound in cancer metabolism. By incorporating this labeled compound into cultured cancer cells, researchers were able to elucidate alterations in glycolytic and mitochondrial pathways, revealing potential targets for therapeutic intervention .
Toxicology and Environmental Studies
The compound has also been studied for its toxicological effects, particularly as a disinfection byproduct in water treatment processes. Research indicates that Iodoacetic Acid can have detrimental effects on reproductive health due to its cytotoxic and genotoxic properties.
Case Study: Reproductive Toxicity
A comprehensive investigation highlighted the reproductive toxicity of Iodoacetic Acid, demonstrating that exposure led to significant DNA damage in both male and female germ cells. The study utilized this compound to trace its effects on cellular mechanisms involved in reproduction, providing critical data for assessing risks associated with environmental exposure to this compound .
Chemical Synthesis
This compound is utilized as a reagent in various chemical synthesis processes, particularly in acylation reactions. Its isotopic labeling allows for tracking reactants and products during synthetic pathways.
Application Example: Synthesis of Derivatives
In synthetic organic chemistry, this compound has been used to produce labeled derivatives of amino acids and other biomolecules. This application is vital for studying metabolic pathways involving these compounds in living organisms .
Properties
Molecular Formula |
C¹³CH₃IO₂ |
---|---|
Molecular Weight |
186.94 |
Synonyms |
2-Iodoacetic acid 2-13C; MIA; Monoiodoacetic Acid 2-13C; NSC 2125 2-13C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.